molecular formula C25H22N6O2S B11266383 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)ethanone

1-(3,4-dihydroquinolin-1(2H)-yl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)ethanone

Cat. No.: B11266383
M. Wt: 470.5 g/mol
InChI Key: WSFWKFWEBQOWTO-UHFFFAOYSA-N
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Description

1-(3,4-dihydroquinolin-1(2H)-yl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)ethanone is a synthetic organic compound that features a complex structure with multiple fused rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)ethanone typically involves multi-step organic reactions. The process may start with the preparation of the quinoline and pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine intermediates, followed by their functionalization and coupling reactions. Common reagents and conditions include:

    Quinoline Synthesis: Friedländer synthesis using aniline derivatives and ketones.

    Pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine Synthesis: Cyclization reactions involving hydrazine derivatives and triazole precursors.

    Coupling Reactions: Thiolation and alkylation reactions to link the intermediates.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic routes to improve yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-dihydroquinolin-1(2H)-yl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)ethanone can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of nitro groups or carbonyl groups.

    Substitution: Nucleophilic or electrophilic substitution reactions on aromatic rings.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Use of halogenating agents or nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups present and the reaction conditions. For example, oxidation may yield quinoline N-oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological pathways and interactions.

    Medicine: Potential therapeutic applications due to its unique structure and functional groups.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)ethanone depends on its specific interactions with molecular targets. These may include:

    Molecular Targets: Enzymes, receptors, or other proteins.

    Pathways Involved: Signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds with similar quinoline structures.

    Pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine Derivatives: Compounds with similar fused ring systems.

Uniqueness

1-(3,4-dihydroquinolin-1(2H)-yl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)ethanone is unique due to its specific combination of functional groups and fused ring systems, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C25H22N6O2S

Molecular Weight

470.5 g/mol

IUPAC Name

1-(3,4-dihydro-2H-quinolin-1-yl)-2-[[11-(4-methoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]ethanone

InChI

InChI=1S/C25H22N6O2S/c1-33-19-10-8-17(9-11-19)20-15-22-24-26-27-25(30(24)13-14-31(22)28-20)34-16-23(32)29-12-4-6-18-5-2-3-7-21(18)29/h2-3,5,7-11,13-15H,4,6,12,16H2,1H3

InChI Key

WSFWKFWEBQOWTO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN3C=CN4C(=NN=C4SCC(=O)N5CCCC6=CC=CC=C65)C3=C2

Origin of Product

United States

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